4-(4-dodecylpiperazin-1-yl)-1H-indole
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Overview
Description
4-(4-dodecylpiperazin-1-yl)-1H-indole is an organic compound that features a piperazine ring substituted with a dodecyl chain and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dodecylpiperazin-1-yl)-1H-indole typically involves the reaction of 1H-indole with 1-dodecylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-dodecylpiperazin-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the formulation of materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 4-(4-dodecylpiperazin-1-yl)-1H-indole involves its interaction with molecular targets such as the serotonin transporter. By binding to this transporter, the compound can inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This mechanism is similar to that of other serotonin reuptake inhibitors, which are commonly used as antidepressants .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-octylpiperazin-1-yl)-1H-indole
- 4-(4-decylpiperazin-1-yl)-1H-indole
- 4-(4-hexylpiperazin-1-yl)-1H-indole
Uniqueness
4-(4-dodecylpiperazin-1-yl)-1H-indole is unique due to its longer dodecyl chain, which can influence its lipophilicity and membrane permeability. This property can affect its pharmacokinetics and pharmacodynamics, making it distinct from its shorter-chain analogs.
Properties
Molecular Formula |
C24H39N3 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
4-(4-dodecylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C24H39N3/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23/h12-16,25H,2-11,17-21H2,1H3 |
InChI Key |
OBHMEQBNCMWBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)C2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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